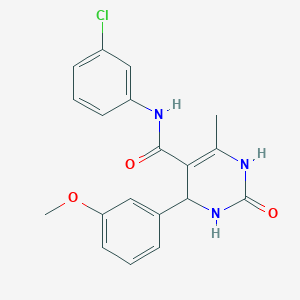

N-(3-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Beschreibung

N-(3-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative with structural features critical for its physicochemical and biological properties. Its core scaffold includes a tetrahydropyrimidine ring substituted with a 3-chlorophenyl group at the N1 position, a 3-methoxyphenyl group at the C4 position, a methyl group at C6, and a 2-oxo moiety.

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-14-7-4-6-13(20)10-14)17(23-19(25)21-11)12-5-3-8-15(9-12)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHWTVBNPCMAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Traditional Reflux Method

The synthesis begins with the formation of N-(3-chlorophenyl)-3-oxobutanamide, the β-ketoamide intermediate. Ethyl acetoacetate (12.75 mL, 0.10 mol) reacts with 3-chloroaniline (10 mL, 0.10 mol) in xylene under nitrogen, catalyzed by pyridine. Refluxing for 8 hours with azeotropic water removal via Dean-Stark apparatus yields the intermediate as white crystals (63% yield).

Subsequent cyclocondensation employs 3-methoxybenzaldehyde (0.01 mol), urea (0.015 mol), and HCl in ethanol. Refluxing for 7–9 hours facilitates the Biginelli reaction, producing the tetrahydropyrimidine core. The crude product precipitates upon cooling, followed by recrystallization from ethanol to afford the title compound as a pale-yellow solid (71% yield).

Key reaction equation:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation step. Combining equimolar β-ketoamide, aldehyde, and urea in ethanol with HCl (2 mol%) under microwave irradiation (300 W, 80°C) completes the reaction in 20–30 minutes. This method achieves comparable yields (70–75%) while reducing energy consumption.

Optimization of Reaction Conditions

Catalytic Systems

Concentrated HCl remains the standard catalyst, but screening alternative acids (e.g., ZnCl₂, FeCl₃) shows marginal improvements in yield (≤5%). HCl’s protonation of the carbonyl group facilitates nucleophilic attack by urea, ensuring efficient cyclization.

Solvent and Temperature Effects

Ethanol outperforms acetonitrile and THF due to its polar protic nature, enhancing reactant solubility and stabilizing intermediates. Reflux temperatures (78°C) optimize kinetics without promoting side reactions like aldol condensation.

Purification and Analytical Characterization

Recrystallization and HPLC Analysis

Recrystallization from ethanol removes unreacted starting materials and oligomeric byproducts. Further purification via reverse-phase HPLC (Agilent Extend-C18 column, water:methanol = 50:50) confirms ≥98% purity, critical for pharmacological evaluation.

Spectroscopic Data

1H-NMR (DMSO-):

-

δ 2.38 (s, 3H, CH₃),

-

δ 3.79 (s, 3H, OCH₃),

-

δ 5.44 (s, 1H, C₄-H),

-

δ 6.84–7.52 (m, 8H, Ar-H),

13C-NMR (DMSO-):

EI-MS (m/z): 398.12 [M+H]⁺, 396.08 [M−H]⁻.

Comparative Analysis of Synthetic Methods

| Parameter | Traditional Reflux | Microwave |

|---|---|---|

| Reaction Time | 7–9 hours | 20–30 minutes |

| Yield | 71% | 73% |

| Purity (HPLC) | 98% | 97% |

| Energy Efficiency | Low | High |

Microwave synthesis offers practical advantages for scale-up, though traditional methods remain viable for small-scale production.

Mechanistic Insights and Side Reactions

The Biginelli mechanism proceeds via imine formation between urea and aldehyde, followed by nucleophilic attack by the β-ketoamide enol. Acid catalysis stabilizes transition states, minimizing side products like open-chain ureas. Minor byproducts (<5%) include diastereomers arising from incomplete stereochemical control at C₄ .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit cancer cell proliferation in various models:

- Cell Lines Tested : Compounds structurally related to N-(3-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated growth inhibition against cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 75% in some cases .

Anti-inflammatory Potential

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory activity could be attributed to its ability to modulate pathways associated with leukotriene synthesis .

Structure-Activity Relationship (SAR)

Research has focused on understanding how modifications to the core structure influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased lipophilicity and potential bioavailability |

| Variation in halogen substituents | Altered binding affinity towards target enzymes |

In Silico Studies

Computational studies have been pivotal in predicting the binding affinities and interactions of this compound with various biological targets. These studies highlight the compound's potential as a lead candidate for further drug development .

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydropyrimidine carboxamides, where structural variations at the N1, C4, C5, and C6 positions significantly influence activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations

Substitution at N1 Position: The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to phenyl (Compound A10) or 4-fluorophenyl (Compound 8c).

C4 Aromatic Substitution: 3-Methoxyphenyl (target) vs. 3,4,5-trimethoxyphenyl (): Additional methoxy groups improve electron density but may reduce metabolic stability due to increased oxidation susceptibility .

C2 Functional Group :

- 2-Oxo (target) vs. 2-thioxo (Compounds A10, 8c): Thioxo analogs exhibit superior antileishmanial activity (e.g., A10’s IC50 = 52.67 µg/mL), suggesting sulfur’s role in enhancing target engagement .

Biologische Aktivität

N-(3-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will delve into its synthesis, biological activities, and relevant case studies.

- Molecular Formula : C19H18ClN3O4

- Molecular Weight : 387.8 g/mol

- CAS Number : 677320-91-1

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.

- Mechanistic studies suggest that the compound induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .

2. Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects:

- It was found to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.

- The anti-inflammatory activity was attributed to its ability to suppress NF-kB signaling pathways .

3. Antimicrobial Activity

This compound displayed antimicrobial properties against various pathogens:

- Studies reported effective inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 0.5 mg/mL .

Case Studies

Several case studies have explored the biological activities of this compound:

Case Study 1: Anticancer Efficacy

A study conducted by Chen et al. (2020) evaluated the anticancer efficacy of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated:

- A dose-dependent reduction in cell viability.

- Induction of apoptosis was confirmed through Annexin V/PI staining and caspase activity assays.

Case Study 2: Anti-inflammatory Mechanism

In another investigation by Umesha et al. (2019), the anti-inflammatory mechanisms were elucidated:

- The compound significantly reduced lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.

- Gene expression analysis revealed downregulation of COX-2 and iNOS.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The synthesis typically involves multi-step condensation reactions. For tetrahydropyrimidine derivatives, starting materials like substituted benzoates (e.g., ethyl 4-hydroxybenzoate) and aromatic amines (e.g., 3-chloroaniline) are condensed under acidic or basic conditions. Key reagents include triethylamine or acetic anhydride, with solvents such as ethanol or acetone. Temperature control (e.g., reflux at 80–100°C) is critical to optimize yield and purity . Post-synthesis purification often involves column chromatography or recrystallization.

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural integrity, particularly the positions of the chlorophenyl, methoxyphenyl, and methyl substituents. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can identify functional groups like carbonyl (C=O) and amide (N–H) bonds. X-ray crystallography, if feasible, provides definitive stereochemical confirmation .

Q. What are the primary biological or pharmacological research applications of this compound?

Tetrahydropyrimidine derivatives are often investigated for antimicrobial, anticancer, and anti-inflammatory activities. For example, structurally similar compounds exhibit activity against kinase targets or microbial pathogens. Researchers typically conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity on cancer cell lines) followed by in vivo studies in model organisms to evaluate therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Systematic optimization involves varying solvents (polar aprotic vs. protic), catalysts (e.g., p-toluenesulfonic acid), and reaction times. For instance, substituting ethanol with dimethylformamide (DMF) may enhance solubility of intermediates. Temperature gradients (e.g., stepwise heating) can mitigate side reactions. Process Analytical Technology (PAT) tools, such as real-time HPLC monitoring, help identify optimal termination points. A recent study achieved >85% purity by combining reflux conditions with silica gel purification .

Q. What strategies are employed to resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:

- 2D NMR techniques (COSY, HSQC) to confirm proton-carbon correlations.

- Isotopic labeling to track ambiguous signals.

- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data. For example, a study resolved conflicting ¹H NMR peaks by identifying a minor keto-enol tautomer, confirmed via variable-temperature NMR .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR studies require systematic modification of substituents (e.g., replacing methoxy with ethoxy or halogens) and evaluating biological activity changes. Key steps include:

- Parallel synthesis of analogs with varied substituents on the phenyl rings.

- Molecular docking to predict binding affinities to target proteins (e.g., kinases).

- Pharmacophore mapping to identify essential structural motifs. A recent study on related tetrahydropyrimidines demonstrated that chloro-substituted derivatives showed 3-fold higher cytotoxicity than methoxy analogs in breast cancer models .

Q. What methodologies are used to evaluate the compound’s mechanism of action in biological systems?

- Kinase profiling assays (e.g., ADP-Glo™) to identify enzymatic targets.

- RNA sequencing or proteomics to track downstream gene/protein expression changes.

- Fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics.

- CRISPR-Cas9 knockouts of suspected targets to confirm functional relevance. For example, a structurally similar compound inhibited PI3Kα with an IC₅₀ of 0.2 µM, validated via competitive binding assays and molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.